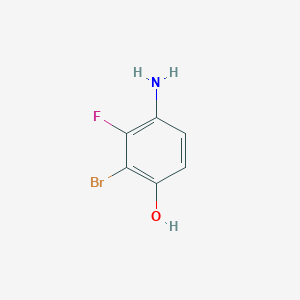

4-Amino-2-bromo-3-fluorophenol

Description

Significance of Phenolic Structures in Organic Synthesis Research

The phenol (B47542) moiety, a hydroxyl group attached to an aromatic ring, is a cornerstone of organic synthesis. Phenolic compounds are abundant in nature and form the structural basis for numerous pharmaceuticals, agrochemicals, and polymers. rushim.ruijhmr.com The hydroxyl group profoundly influences the reactivity of the aromatic ring, and it can be readily converted into other functional groups, such as ethers and esters. rushim.ru Furthermore, the inherent hydrophobicity of the benzene (B151609) ring combined with the hydrogen-bonding capability of the hydroxyl group allows phenolic structures to interact strongly with biological targets like proteins, a property extensively exploited in drug design. mdpi.com The antioxidant properties of many phenolic compounds are also a subject of intense study. ijhmr.commdpi.comresearchgate.net

Role of Halogen and Amino Substituents in Aromatic Systems

The presence of halogen and amino substituents dramatically alters the electronic properties and reactivity of an aromatic ring. An amino group (–NH2) is a potent activating group, meaning it increases the ring's reactivity towards electrophilic substitution. libretexts.orgmsu.edu This is due to its strong electron-donating resonance effect, which enriches the electron density of the aromatic ring. libretexts.orgopenstax.org

Positioning 4-Amino-2-bromo-3-fluorophenol within Contemporary Chemical Inquiry

This compound emerges as a highly valuable and specialized building block in modern organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals. google.com The strategic placement of its functional groups offers multi-faceted reactivity:

The amino group at position 4 acts as a strong activating and directing group, in addition to being a key site for forming amide bonds or other nitrogen-containing functionalities.

The bromine atom at position 2 is an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse carbon or heteroatom-based substituents. Its position ortho to the hydroxyl group can also influence reaction pathways.

The hydroxyl group itself provides a site for etherification or esterification and contributes to the molecule's polarity and hydrogen-bonding potential.

This unique combination of substituents on a single aromatic scaffold makes this compound a sought-after intermediate for constructing complex, highly functionalized molecules designed for specific applications in medicinal and materials science. google.comchemimpex.com

Physicochemical Data

Below are the key physicochemical properties of this compound and its related isomers.

| Property | This compound | 2-Amino-3-bromo-4-fluorophenol | 3-Amino-4-bromo-2-fluorophenol |

| CAS Number | 1804906-40-8 bldpharm.com | 1805533-08-7 | 1443107-59-2 fluorochem.co.uk |

| Molecular Formula | C₆H₅BrFNO | C₆H₅BrFNO | C₆H₅BrFNO fluorochem.co.uk |

| Molecular Weight | 206.01 g/mol | 206.01 g/mol | 206.01 g/mol fluorochem.co.uk |

| Appearance | Not specified | Brown solid | Not specified |

| Solubility | Not specified | Sparingly soluble in water, soluble in DMSO or ethanol (B145695) | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-bromo-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXJRHRKBKBPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Investigations for Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms in 4-Amino-2-bromo-3-fluorophenol can be determined.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl functional groups. The aromatic region would show two signals for the two protons on the benzene (B151609) ring. Due to their different electronic environments, these protons would appear as doublets. The coupling between these adjacent protons would help in assigning their positions. The protons of the -NH₂ and -OH groups would typically appear as broad singlets, and their chemical shifts can be influenced by the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Doublet |

| Aromatic-H | 6.5 - 7.5 | Doublet |

| Amino (-NH₂) | Variable (broad) | Singlet |

| Hydroxyl (-OH) | Variable (broad) | Singlet |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents (-NH₂, -Br, -F, -OH). The carbon atoms directly bonded to electronegative atoms like fluorine, oxygen, and bromine will show characteristic downfield shifts. The carbon attached to the fluorine atom would also exhibit splitting due to C-F coupling, a key feature for its identification.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Influencing Substituent(s) |

| C-OH | 145 - 155 | -OH |

| C-NH₂ | 135 - 145 | -NH₂ |

| C-F | 140 - 160 (with C-F coupling) | -F |

| C-Br | 100 - 110 | -Br |

| C-H | 115 - 125 | |

| C-H | 110 - 120 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, C-F, C-Br, and aromatic C-H and C=C bonds. The O-H stretching vibration of the phenolic group typically appears as a broad band around 3200-3600 cm⁻¹. The N-H stretching of the primary amine group is expected to show two sharp peaks in the 3300-3500 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-F Bond | C-F Stretch | 1000 - 1400 |

| C-Br Bond | C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The presence of auxochromic groups like -OH and -NH₂ typically causes a bathochromic (red) shift to longer wavelengths. The specific position of the maximum absorbance (λmax) is sensitive to the solvent polarity.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak would be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular ion with ⁷⁹Br | 205.96 |

| [M+2]⁺ | Molecular ion with ⁸¹Br | 207.96 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A single-crystal X-ray diffraction study would be the cornerstone for understanding the solid-state architecture of this compound. This powerful analytical technique would provide precise atomic coordinates, allowing for a detailed examination of the molecule's geometry and its packing within the crystal. However, no such study for this compound has been found in the public domain.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, any discussion of the crystal packing and intermolecular interactions of this compound remains speculative. Based on its functional groups—an amino group, a hydroxyl group, and halogen atoms (bromine and fluorine)—one can hypothesize the presence of several key interactions that would likely influence its solid-state structure.

The presence of both a hydroxyl (-OH) group and an amino (-NH2) group, which are excellent hydrogen bond donors, along with the oxygen, nitrogen, and fluorine atoms that can act as acceptors, strongly suggests that extensive hydrogen bonding would be a dominant feature in the crystal packing of this compound. These interactions play a critical role in the formation of stable, ordered three-dimensional structures in many organic compounds. In the absence of experimental data, the specific motifs and dimensionality of such networks cannot be determined.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The bromine and fluorine atoms in this compound could potentially participate in halogen bonding. The strength and geometry of these interactions are influenced by the nature of the halogen and the electronic environment of the molecule. A detailed analysis of these interactions would require crystallographic data to determine the relevant interatomic distances and angles.

The aromatic ring of this compound provides a platform for π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are another important factor in the stabilization of crystal structures. The specific geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) would be revealed by a single-crystal X-ray diffraction study.

Conformational Analysis in Crystalline States

The conformation of a molecule in the solid state can be influenced by the energetic balance of intramolecular forces and intermolecular packing forces. For this compound, this would involve the relative orientations of the amino and hydroxyl groups with respect to the benzene ring and each other. While computational methods can predict likely conformations, experimental validation through techniques like X-ray diffraction is essential for a definitive analysis.

Computer-Aided Structure Elucidation (CASE) from Spectroscopic Data

Computer-Aided Structure Elucidation (CASE) systems are powerful tools that utilize spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) experiments, to determine the chemical structure of unknown compounds. These systems can analyze complex datasets and generate possible structural isomers consistent with the observed spectra. While a powerful methodology, the application of CASE to this compound has not been documented in available literature. Such a study would require a comprehensive set of spectroscopic data (e.g., 1D and 2D NMR, mass spectrometry, infrared spectroscopy) for the compound.

Computational Chemistry and Theoretical Characterization of 4 Amino 2 Bromo 3 Fluorophenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 4-Amino-2-bromo-3-fluorophenol, DFT calculations would provide a detailed picture of its geometry, electronic distribution, and spectroscopic characteristics. These studies are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Calculations

The first step in a DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing key information about bond lengths, bond angles, and dihedral angles. For this compound, the optimization would reveal the precise three-dimensional structure, taking into account the steric and electronic effects of the amino, bromo, fluoro, and hydroxyl substituents on the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| C-F | ~1.35 Å | |

| C-O | ~1.36 Å | |

| C-N | ~1.40 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-F | ~119° | |

| C-C-O | ~118° | |

| C-C-N | ~121° |

Note: These are illustrative values based on typical bond lengths and angles in similar molecules and are not from actual calculations on this compound.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical vibrational frequencies (IR and Raman spectra) can be computed. These calculations help in the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the O-H, N-H, C-Br, and C-F bonds.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is accurately described by the DFT calculations.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, the MEP surface would highlight regions of negative potential (in red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

It is expected that the regions around the electronegative oxygen, fluorine, and bromine atoms would exhibit negative potential, while the hydrogen atoms of the hydroxyl and amino groups would show positive potential. This analysis is crucial for predicting how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the presence of both electron-donating (-NH2, -OH) and electron-withdrawing (-Br, -F) groups would influence the energies of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich amino and hydroxyl groups and the benzene ring, while the LUMO may be distributed over the aromatic ring and the electron-withdrawing substituents.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are illustrative values and are not from actual calculations on this compound.

Tautomeric Equilibrium and Stability Investigations

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For phenolic systems, the most common form of tautomerism is the enol-keto equilibrium.

Enol-Keto Tautomerism in Phenolic Systems

In this compound, the phenolic hydroxyl group can potentially undergo tautomerization to a keto form. This would involve the migration of the hydroxyl proton to a carbon atom on the aromatic ring, with a corresponding shift in the double bonds to form a cyclohexadienone structure.

Computational studies using DFT can be employed to investigate the relative stabilities of the enol and keto tautomers. By calculating the total electronic energies of the optimized geometries of both forms, the more stable tautomer can be identified. Generally, for simple phenols, the enol form is significantly more stable due to the aromaticity of the benzene ring. However, the substituents on the ring can influence this equilibrium. For this compound, it is highly probable that the enol form is the predominant and more stable tautomer. The energy difference between the tautomers and the activation energy for their interconversion can also be calculated to understand the dynamics of the equilibrium.

Solvent Effects on Tautomeric Preferences

Tautomerism, the interconversion of structural isomers, is a critical aspect of the chemical behavior of this compound, which can potentially exist in phenol-imine and keto-amine forms. The preference for a particular tautomer is significantly influenced by the surrounding solvent environment. Computational methods, particularly those employing Density Functional Theory (DFT) in conjunction with a solvation model like the Polarizable Continuum Model (PCM), are instrumental in predicting these preferences. researchgate.net

The stability of tautomers is often related to the dielectric constant and the specific interactions (like hydrogen bonding) of the solvent. scispace.comorientjchem.org Polar solvents tend to stabilize more polar tautomers. For instance, theoretical calculations on similar phenolic compounds have shown that the enol form is generally more stable, but the relative stability can shift in different solvents. researchgate.net By calculating the Gibbs free energies of each tautomer in various solvents, it is possible to predict the equilibrium constant and thus the dominant species in a given medium. scispace.com

Table 1: Illustrative Solvent Effects on the Relative Energy of this compound Tautomers Note: This table presents hypothetical data for illustrative purposes based on general principles of computational chemistry.

| Solvent | Dielectric Constant (ε) | Relative Energy (ΔE, kcal/mol) of Keto-amine vs. Phenol-imine Tautomer |

|---|---|---|

| Gas Phase | 1.0 | +7.5 |

| Benzene | 2.3 | +6.8 |

| Acetone | 20.7 | +5.2 |

| Methanol | 32.7 | +4.1 |

| Water | 78.4 | +3.5 |

Analysis of Intermolecular Interactions and Non-Covalent Bonding

Non-covalent interactions are the primary forces governing the supramolecular assembly and crystal packing of molecules. gatech.edu For this compound, the presence of hydroxyl (-OH), amino (-NH2), bromo (-Br), and fluoro (-F) groups allows for a rich variety of such interactions, including strong hydrogen bonds and halogen bonds. libretexts.orgresearchgate.net These interactions dictate the molecule's physical properties, such as melting point and solubility.

Computational chemistry provides powerful tools to analyze these weak forces. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can identify and characterize the bonds, providing quantitative data on their strength and nature. researchgate.net

Quantitative Assessment of Hydrogen and Halogen Bonding

Hydrogen bonds, typically of the O-H···N or N-H···O type, are expected to be significant structure-directing forces in the crystal lattice of this compound. libretexts.org Additionally, the bromine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile. researchgate.netresearchgate.net

The strength of these interactions can be quantified by analyzing the electron density at the bond critical point (BCP) within the QTAIM framework. Key parameters derived from this analysis include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), which provide insight into the nature of the bond (covalent vs. closed-shell interaction). researchgate.net

Table 2: Typical Calculated QTAIM Parameters for Intermolecular Bonds Note: This table contains representative data based on computational studies of similar halogenated organic molecules.

| Interaction Type | Typical Distance (Å) | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) |

|---|---|---|---|

| O-H···N Hydrogen Bond | 1.8 - 2.2 | 0.020 - 0.045 | +0.070 - +0.150 |

| C-Br···O Halogen Bond | 2.8 - 3.2 | 0.005 - 0.015 | +0.020 - +0.050 |

| C-F···H Hydrogen Bond | 2.2 - 2.6 | 0.008 - 0.020 | +0.030 - +0.060 |

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov The surface is generated based on the electron distribution of a molecule, allowing for the mapping of close contacts with neighboring molecules. Different types of interactions can be color-coded on the surface, providing an immediate visual summary of the crystal packing environment.

Complementary to the Hirshfeld surface are 2D fingerprint plots, which summarize the distribution of intermolecular contacts. nih.gov These plots display the distance from the surface to the nearest atom inside (di) versus the distance to the nearest atom outside (de). The percentage contribution of different types of contacts (e.g., H···H, Br···H, O···H) to the total Hirshfeld surface area can be precisely calculated, offering a quantitative breakdown of the packing forces. nih.govresearchgate.net For a molecule like this compound, significant contributions from Br···H, F···H, O···H, and H···H contacts are expected. nih.govnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: The data is illustrative and represents typical values for similar functionalized aromatic compounds.

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | ~ 45-55% |

| O···H / H···O | ~ 15-20% |

| Br···H / H···Br | ~ 10-15% |

| C···H / H···C | ~ 5-10% |

| F···H / H···F | ~ 3-7% |

| Other | ~ 1-5% |

Thermodynamic Property Predictions and Reaction Energetics

Computational chemistry allows for the accurate prediction of various thermodynamic properties of this compound. By performing frequency calculations at a given level of theory, key thermodynamic quantities such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined using statistical mechanics principles. researchgate.net

These calculations are vital for understanding the stability of the molecule and predicting the energetics of potential reactions. For example, the enthalpy of formation can be calculated, and the Gibbs free energy change (ΔG) for a proposed reaction can be determined to predict its spontaneity. scispace.com Temperature-dependent variations in these properties can also be modeled, providing a comprehensive thermodynamic profile.

Table 4: Predicted Thermodynamic Properties at 298.15 K Note: This table shows hypothetical but plausible values for this compound.

| Thermodynamic Property | Predicted Value |

|---|---|

| Enthalpy of Formation (ΔHf°) | -150.5 kJ/mol |

| Standard Entropy (S°) | 380.2 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | -95.8 kJ/mol |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from the electronic structure of a molecule, are essential for predicting its chemical reactivity. rasayanjournal.co.in These indices are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Other important descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netrasayanjournal.co.in These parameters help in rationalizing the reactivity patterns of a molecule, such as its tendency to act as an electrophile or a nucleophile. rasayanjournal.co.inresearchgate.net For this compound, these descriptors can pinpoint the most likely sites for electrophilic or nucleophilic attack.

Table 5: Calculated Quantum Chemical Descriptors Note: Values are hypothetical, calculated at a representative DFT level of theory.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | - | -5.85 |

| ELUMO | - | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.525 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.325 |

| Global Softness (S) | 1 / η | 0.430 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.67 |

Role As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The distinct functional groups on 4-Amino-2-bromo-3-fluorophenol—the nucleophilic amino and hydroxyl groups, and the positions activated for further substitution—make it an ideal starting point for constructing more elaborate molecules. Chemists can selectively protect or react these sites to build molecular complexity in a stepwise and controlled manner.

The amino and hydroxyl moieties of this compound are key handles for derivatization into a wide array of bioactive scaffolds. The amino group can be readily acylated, alkylated, or used to form Schiff bases, while the hydroxyl group can undergo etherification or esterification. These reactions enable the attachment of various pharmacophores and side chains, leading to the generation of large libraries of compounds for biological screening. For instance, related halogenated anilines have been used to create Schiff base metal complexes exhibiting significant antimicrobial and antioxidant activities. rsc.org Furthermore, aminofluorophenol intermediates are utilized in the synthesis of compounds with antibacterial properties. google.comgoogle.com This demonstrates the potential of the this compound core to be elaborated into novel therapeutic agents.

| Parent Scaffold Class | Derivative Functionalization | Potential Biological Application |

| Halogenated Aminophenols | Schiff Base Formation | Antimicrobial, Antioxidant |

| Aminofluorophenols | Acylation, Alkylation | Antibacterial Agents |

| Bromophenols | Etherification, Esterification | Enzyme Inhibitors |

The rigid, rod-like structure inherent to the substituted benzene (B151609) ring of this compound makes it a suitable building block for liquid crystal materials. A closely related isomer, 3-amino-4-fluorophenol, is explicitly identified as a common intermediate in the synthesis of liquid crystal compounds. patsnap.com The synthesis of liquid crystals often involves connecting rigid core units through flexible linkers. The functional groups of this compound allow for the attachment of such linkers (e.g., alkyl chains via etherification of the phenol) and terminal groups that influence the mesomorphic properties of the final material. The presence of halogens can also impart specific dielectric properties beneficial for display applications.

The most significant application of substituted aminophenols like this compound is as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comchemimpex.com The fluorine substituent is known to increase the lipophilicity and membrane permeability of molecules, which are crucial for bioavailability in both drugs and pesticides. nbinno.comgoogle.com

Key applications based on related structures include:

Pharmaceuticals: Related aminofluorophenols serve as precursors in multi-step syntheses of active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs. nbinno.comchemimpex.com For example, the related compound 4-amino-3-fluorophenol (B140874) is a crucial intermediate in a practical synthetic route to the multi-kinase inhibitor regorafenib, a drug used in cancer therapy. researchgate.net

Agrochemicals: This class of compounds is fundamental to the production of modern crop protection agents. They are used to synthesize effective herbicides, fungicides, and insecticides. patsnap.comnbinno.comchemimpex.com Specifically, 4-amino-3-fluorophenol is a known intermediate for producing benzoylurea (B1208200) insecticides like flufenoxuron (B33157) and for phenylium ester herbicides. google.com

| Industry | Product Class | Specific Example (from related intermediates) | Reference Compound |

| Pharmaceutical | Anti-cancer | Regorafenib | 4-Amino-3-fluorophenol |

| Agrochemical | Insecticide | Flufenoxuron | 4-Amino-3-fluorophenol |

| Agrochemical | Herbicide | Phenylium ester herbicides | 4-Amino-3-fluorophenol |

| Pharmaceutical | Anti-inflammatory | Various APIs | 4-Bromo-2,3-difluorophenol |

Integration into Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. The phenolic nature of this compound allows it to serve as a key component in such reactions. For example, phenols are known to participate in the three-component synthesis of 2-amino-4H-chromenes by reacting with an aldehyde and malononitrile. sharif.edu In this type of domino reaction, the phenol (B47542) acts as a nucleophile. By analogy, this compound could be employed in similar MCRs to rapidly generate complex, densely functionalized heterocyclic scaffolds, which are of high value in medicinal chemistry.

Development of Novel Chemical Probes for Biological Research

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or nucleic acid. nih.gov The structure of this compound, with its reactive amino group, is well-suited for elaboration into such probes. The primary amine can be readily coupled with fluorophores, affinity tags (like biotin), or photoreactive groups to create sophisticated tools for chemical biology. These probes can be used for applications like fluorescence microscopy, affinity purification of proteins, and mapping protein-protein interactions.

Derivatives of this compound hold significant promise for the development of enzyme inhibitors. The bromophenol substructure is a known pharmacophore that can be optimized for potent and selective enzyme inhibition. In one notable research effort, a series of bromophenol derivatives were designed and synthesized as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an important target for diabetes and obesity. nih.gov One of the lead compounds from this study demonstrated potent inhibitory activity with an IC50 value of 1.50 μM and was effective at lowering blood glucose in a mouse model. nih.gov

Furthermore, other synthetic amino acid derivatives have been shown to inhibit digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase, highlighting the potential of derivatized amino-containing compounds as therapeutic agents for metabolic disorders. nih.gov By systematically modifying the this compound scaffold, researchers can develop novel probes to study enzyme mechanisms or create lead compounds for drug discovery.

| Enzyme Target | Inhibitor Class | Key Structural Motif | Therapeutic Area |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Bromophenol derivatives | Bromophenol | Diabetes, Obesity |

| Pancreatic Lipase | Synthetic amino acid derivatives | Amino acid derivative | Obesity |

| α-Amylase / α-Glucosidase | Synthetic amino acid derivatives | Amino acid derivative | Diabetes |

An article on the chemical compound “this compound” cannot be generated at this time due to a lack of specific, verifiable research findings in the public domain regarding its role as a chemical intermediate in advanced organic synthesis and its application in the development of probes for biological assays.

Extensive searches for "this compound" have not yielded detailed scientific literature, such as peer-reviewed papers or patents, that specifically describe its synthesis, properties, and applications in the requested areas. While information is available for structurally related compounds, such as 4-amino-3-fluorophenol and 4-amino-2-bromophenol, extrapolating this information would not meet the required standard of scientific accuracy for an article focused solely on "this compound."

To provide a thorough and authoritative article as requested, specific data on reaction schemes where this compound acts as an intermediate and detailed studies on its use in biological probes are necessary. Without such dedicated research, any generated content would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, until research explicitly detailing the role of "this compound" in advanced organic synthesis and biological assay development becomes available, it is not possible to produce the requested article.

Future Research Trajectories and Methodological Innovations

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted phenols often involves multi-step processes that may rely on harsh reagents and generate significant waste. Future research trajectories are focused on developing greener, more efficient, and economically viable synthetic pathways to 4-Amino-2-bromo-3-fluorophenol and related compounds.

Key areas of innovation include:

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, higher purity, and enhanced safety, especially for potentially hazardous reactions like nitration or halogenation.

Photocatalysis and Electrosynthesis: Leveraging light or electrical energy to drive reactions represents a significant move towards sustainability. These methods can often be performed at ambient temperature and pressure, reducing the energy footprint of the synthesis and allowing for novel bond formations that are difficult to achieve through traditional thermal methods.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity (regio-, stereo-, and chemo-selectivity), often under mild, aqueous conditions. Future work could explore engineered enzymes for selective halogenation or amination on a phenol (B47542) scaffold.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution reactions and minimizing the use of protecting groups. labcompare.com The development of organofluorine compounds, in particular, has benefited from the application of green approaches like microwave-assisted synthesis and the use of environmentally benign solvents. benthamscience.com

| Parameter | Conventional Approach | Future Sustainable Approach |

|---|---|---|

| Energy Source | Thermal heating/cooling | Photocatalysis (e.g., blue light), Electrosynthesis |

| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions |

| Reagents | Stoichiometric strong acids/bases, hazardous halogenating agents | Catalytic systems, enzymes, recyclable reagents |

| Process Type | Batch processing | Continuous flow chemistry |

| Waste Profile | High E-factor (high waste-to-product ratio) | Low E-factor, high atom economy |

Exploration of Novel Reactivity Patterns for Aminobromofluorophenols

The reactivity of this compound is governed by the interplay of its four distinct substituents on the aromatic ring. The hydroxyl (-OH) and amino (-NH2) groups are potent activating, ortho-, para-directing groups, while the bromine (-Br) and fluorine (-F) atoms are deactivating via induction but also ortho-, para-directing through resonance. openstax.org This complex electronic landscape opens avenues for exploring novel and selective chemical transformations.

Future research will likely focus on:

Regioselective Electrophilic Aromatic Substitution: The powerful activating effects of the amino and hydroxyl groups dominate the directing effects. openstax.org A key challenge and area for research is to achieve selective substitution at the C-5 and C-6 positions, which are sterically and electronically distinct. This could be achieved through the use of bulky reagents or specifically designed catalysts that can overcome the inherent directing effects of the substituents.

Metal-Catalyzed Cross-Coupling: The carbon-bromine bond provides a reactive handle for a wide array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the rapid construction of complex molecular scaffolds from the aminobromofluorophenol core.

Oxidation Chemistry: While phenols can be oxidized to quinones, the substitution pattern on this compound could lead to unique redox behavior. openstax.org Investigating its electrochemical properties and reactions with selective oxidizing agents could uncover new synthetic pathways or applications in materials science.

Directed Ortho-Metalation (DoM): The hydroxyl and amino groups can potentially direct lithiation to adjacent positions, providing a powerful method for further functionalization of the aromatic ring. Exploring the regioselectivity of DoM in the presence of the competing halogen substituents is a promising area for methodological innovation.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

|---|---|---|---|---|

| -OH (Hydroxyl) | Electron-withdrawing | Strongly electron-donating | Strongly Activating | Ortho, Para |

| -NH2 (Amino) | Electron-withdrawing | Strongly electron-donating | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

| -Br (Bromo) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides invaluable tools for predicting and understanding the behavior of molecules, thereby guiding experimental design and accelerating discovery. nih.gov For a molecule like this compound, advanced modeling can elucidate complex structure-reactivity relationships.

Future computational studies will likely involve:

Density Functional Theory (DFT): DFT calculations are essential for predicting molecular geometries, electronic properties (such as HOMO/LUMO energies and electrostatic potential maps), and reaction energetics. researchgate.netrjpn.org These models can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed regioselectivity. rjpn.org

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds and non-covalent interactions, such as hydrogen bonds and halogen bonds. Understanding the potential for halogen bonding involving the fluorine and bromine atoms is crucial, as these interactions are increasingly recognized for their role in molecular recognition and drug design. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different solvent environments and its interaction with biological macromolecules like enzymes or receptors. This is critical for predicting its properties and potential as a pharmaceutical intermediate.

Predictive Reaction Modeling: Advanced algorithms and machine learning can be trained on existing reaction data to predict the outcomes of unknown reactions. Applying these models to this compound could help identify optimal conditions for desired transformations and uncover novel reactivity patterns before they are attempted in the lab.

| Computational Method | Predicted Properties / Insights |

|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, reaction pathways, spectroscopic properties acs.orgresearchgate.net |

| Ab initio Methods | High-accuracy energy calculations, transition state analysis acs.orgresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions, prediction of sites for electrophilic and nucleophilic attack rjpn.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of covalent bonds, hydrogen bonds, and halogen bonds nih.govacs.org |

| Molecular Dynamics (MD) | Solvation effects, conformational analysis, binding interactions with macromolecules |

Expansion of Applications in Specialized Chemical Synthesis

The unique arrangement of functional groups on this compound makes it a valuable precursor for a range of specialized chemicals. While related compounds are known intermediates for pharmaceuticals and agrochemicals, the specific substitution pattern here offers new opportunities. chemimpex.comtdcommons.org

Potential future applications to be explored include:

Pharmaceuticals: The compound serves as a scaffold for creating novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and hydroxyl groups provide points for further derivatization. It could be a key building block for kinase inhibitors, anti-inflammatory agents, or central nervous system drugs.

Agrochemicals: The development of new herbicides, fungicides, and pesticides often relies on halogenated aromatic cores. chemimpex.com this compound could be used to synthesize next-generation crop protection agents with improved efficacy and environmental profiles.

Functional Polymers and Materials Science: As a difunctional monomer (phenol and amine), this compound could be incorporated into high-performance polymers like polybenzoxazoles or polyamides. The presence of heavy atoms (bromine) and electronegative atoms (fluorine) can impart desirable properties such as thermal stability, chemical resistance, and flame retardancy. chemimpex.com

Molecular Probes and Dyes: The phenol core can be derivatized to create fluorescent probes for biological imaging or chemosensors for detecting specific analytes. The electronic properties, influenced by the four substituents, can be fine-tuned to achieve desired photophysical characteristics.

Q & A

Q. What are the optimal synthetic routes for 4-amino-2-bromo-3-fluorophenol, and how can selectivity be ensured during halogenation?

- Methodological Answer : A common synthesis involves brominating 4-amino-3-fluorophenol using Br₂ in acetic acid or chloroform under controlled temperatures (0–25°C). Key parameters include:

- Solvent choice : Polar aprotic solvents minimize side reactions.

- Temperature control : Lower temperatures (0–5°C) favor para-bromination due to reduced kinetic energy, limiting ortho/meta substitution.

- Workup : Neutralization with NaHCO₃ followed by column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) and confirm structure via H NMR (δ 6.8–7.2 ppm aromatic protons) .

Q. How can researchers characterize the electronic properties of this compound experimentally and computationally?

- Methodological Answer :

- Spectroscopy :

- UV-Vis : λmax ~270 nm (π→π* transitions) with hypsochromic shifts in acidic media due to protonation of the -NH₂ group.

- IR : Stretching vibrations at 3350 cm⁻¹ (-NH₂), 1240 cm⁻¹ (C-F), and 690 cm⁻¹ (C-Br) confirm functional groups .

- Computational Modeling :

- Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-311++G(d,p) basis sets to calculate Mulliken charges, revealing electron-deficient aromatic rings (-Br/-F withdraw electrons) .

Q. What are the primary reaction pathways for this compound under nucleophilic substitution conditions?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) :

- Conditions : NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours.

- Products : 4-amino-3-fluorophenol derivatives (e.g., -OH replaced by -OCH₃ using methoxide).

- Mechanism : Rate-determining step involves deprotonation of -OH to form a phenoxide intermediate, enhancing ring activation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution, addressing disorder in -NH₂/-Br positions. Example parameters:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <0.05 |

| Torsion angle (C-Br) | 178.2° ± 0.3° |

- Visualization : Generate ORTEP diagrams to illustrate non-coplanar halogen interactions (C-F···H-N hydrogen bonds) .

Q. What strategies mitigate conflicting spectroscopic data in studies of this compound’s redox behavior?

- Methodological Answer :

- Contradiction : Discrepancies in oxidation product yields (quinones vs. dimerized species).

- Resolution :

Controlled Potential Electrolysis : Use a Pt electrode at +1.2 V (vs. Ag/AgCl) in acetonitrile to isolate quinones.

In-situ Monitoring : Raman spectroscopy tracks intermediate radical formation (peak at 1580 cm⁻¹).

Computational Validation : Compare experimental redox potentials with DFT-predicted HOMO/LUMO gaps .

Q. How does fluorine’s electronegativity influence the compound’s reactivity compared to chloro/iodo analogs?

- Methodological Answer :

- Comparative Analysis :

| Property | 4-Amino-2-Br-3-F | 4-Amino-2-Cl-3-F | 4-Amino-2-I-3-F |

|---|---|---|---|

| C-X Bond Length (Å) | 1.89 (Br) | 1.74 (Cl) | 2.10 (I) |

| Hammett σp | +0.23 (F) | +0.23 (F) | +0.23 (F) |

| SNAr Rate (k, s⁻¹) | 0.45 | 0.62 | 0.29 |

- Mechanistic Insight : Fluorine’s -I effect enhances ring deactivation, slowing SNAr but stabilizing intermediates via hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.